molecular formula C18H21N3OS B5630715 1-(3-methoxyphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione

1-(3-methoxyphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione

Cat. No.: B5630715
M. Wt: 327.4 g/mol
InChI Key: JRQWPSDRRXDASL-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione is a triazinane derivative featuring a thione group at position 2 and two distinct substituents: a 3-methoxyphenyl group at position 1 and a phenylethyl chain at position 3. This compound’s structural complexity makes it relevant for studies in supramolecular chemistry and bioactive molecule design .

Properties

IUPAC Name

1-(3-methoxyphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3OS/c1-22-17-9-5-8-16(12-17)21-14-20(13-19-18(21)23)11-10-15-6-3-2-4-7-15/h2-9,12H,10-11,13-14H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRQWPSDRRXDASL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CN(CNC2=S)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201326136
Record name 1-(3-methoxyphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201326136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26664080
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

679825-92-4
Record name 1-(3-methoxyphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201326136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methoxyphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-methoxybenzaldehyde with phenylethylamine in the presence of a suitable catalyst can form an intermediate, which is then cyclized with thiourea to yield the desired triazinane-2-thione compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-methoxyphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the triazinane ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

    Substitution: Halogenating agents, alkylating agents, or nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or the triazinane ring.

Scientific Research Applications

1-(3-methoxyphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.

    Medicine: Research into its therapeutic potential, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-methoxyphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Triazinane-2-Thione Derivatives

Structural and Substituent Variations

Key structural analogs include:

1-(4-Chlorophenyl)-5-(4-Chloroanilinomethyl)-1,3,5-Triazinane-2-Thione (I)
  • Substituents: 4-Chlorophenyl and 4-chloroanilinomethyl groups.
  • Molecular Formula : C₁₆H₁₄Cl₂N₄S.
  • Key Findings :
    • Crystallizes with two independent molecules (Z' = 2) in space group P2₁.
    • Forms hydrogen-bonded chains of rings via N–H⋯S and N–H⋯N interactions .
1-Ethyl-5-(Furan-2-ylmethyl)-1,3,5-Triazinane-2-Thione
  • Substituents : Ethyl and furanylmethyl groups.
  • Molecular Formula : C₁₀H₁₅N₃OS.
  • Key Findings :
    • Lower molecular weight (225.31 g/mol) compared to the target compound (331.45 g/mol).
    • The furan ring may enhance π-π interactions but reduces hydrophobicity .
5-(2-Hydroxypropyl)-1,3,5-Triazinane-2-Thione
  • Substituents : Hydroxypropyl group.
  • Molecular Formula : C₆H₁₁N₃OS.
  • Key Findings: Polar hydroxy group increases solubility in aqueous media. Limited steric hindrance compared to aromatic substituents .

Supramolecular and Hydrogen-Bonding Behavior

  • Target Compound: The 3-methoxyphenyl group can participate in C–H⋯O hydrogen bonds, while the thione group (C=S) may act as a hydrogen-bond acceptor.
  • Compound (I) : Chlorine substituents enhance halogen bonding and stabilize layered supramolecular architectures. The absence of methoxy groups limits electron-donating effects .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Hydrogen-Bonding Features
1-(3-Methoxyphenyl)-5-(2-phenylethyl)-... C₁₉H₂₁N₃OS 331.45 3-Methoxyphenyl, Phenylethyl C–H⋯O (methoxy), N–H⋯S (thione)
1-(4-Chlorophenyl)-5-(4-chloroanilinomethyl)-... C₁₆H₁₄Cl₂N₄S 365.27 4-Chlorophenyl, Chloroanilinomethyl N–H⋯S, N–H⋯N, Cl⋯Cl interactions
1-Ethyl-5-(furan-2-ylmethyl)-... C₁₀H₁₅N₃OS 225.31 Ethyl, Furanylmethyl π-π stacking (furan)

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